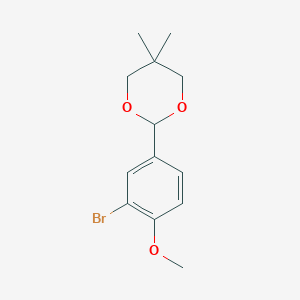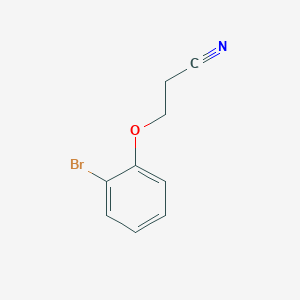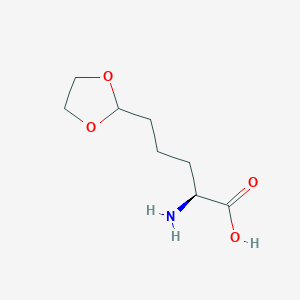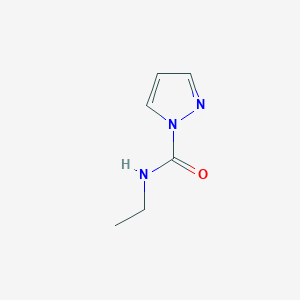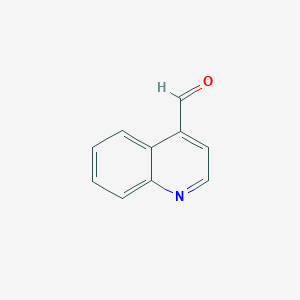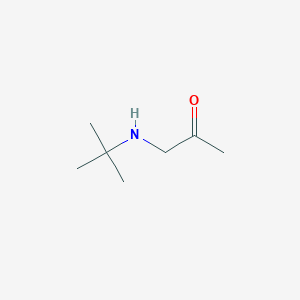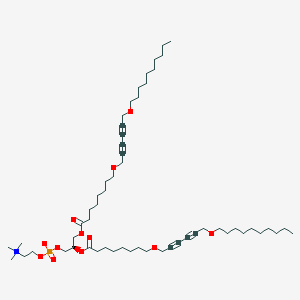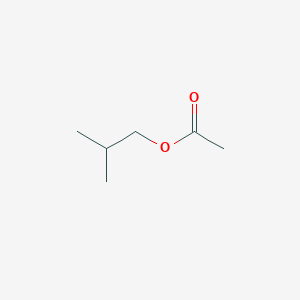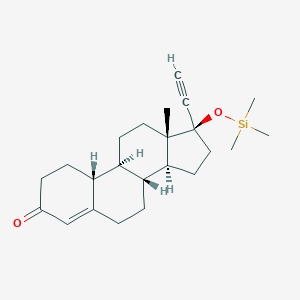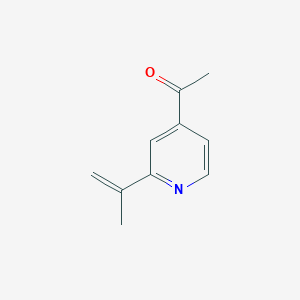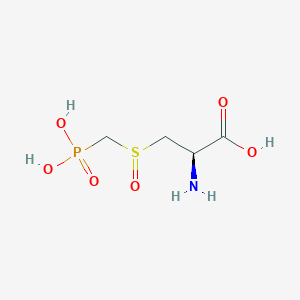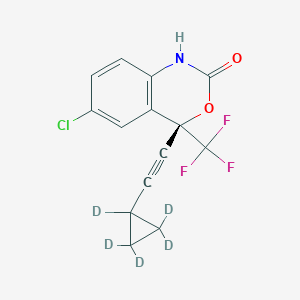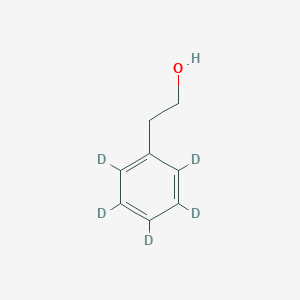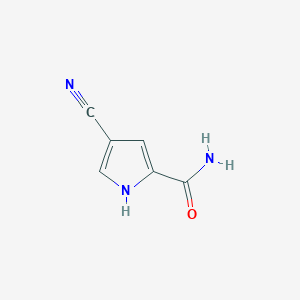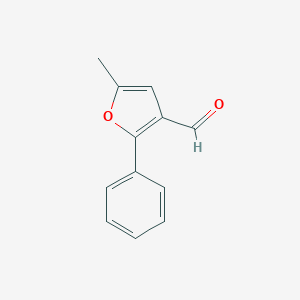
5-Methyl-2-phenyl-3-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl-3-furaldehyde is a derivative of furan, a heterocyclic organic compound. The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring in this compound is substituted at the 2nd position with a formyl group and at the 5th position with a methyl group, which contributes to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of 5-methyl-2-phenyl-3-furaldehyde and its derivatives can be achieved through palladium-catalyzed arylation of 2-furaldehyde, which allows for the introduction of various aryl groups into the furan ring . Another method involves a multi-step process starting from furaldehyde diethyl acetal, which includes deprotonation, transmetalation, palladium-catalyzed cross-coupling, and aldehyde deprotection . Additionally, organozinc reagents have been utilized for the preparation of 5-substituted 2-furaldehydes, showcasing the versatility of metal-catalyzed reactions in synthesizing such compounds .
Molecular Structure Analysis
The molecular geometry of 5-methyl-2-furaldehyde, a related compound, has been studied using gas electron diffraction. It was found that two conformers, syn and anti, coexist, with the syn form being more prevalent at 333 K. This study provides insights into the conformational properties of the molecule, which are likely to be similar for 5-methyl-2-phenyl-3-furaldehyde .
Chemical Reactions Analysis
5-Methyl-2-phenyl-3-furaldehyde can undergo various chemical reactions due to the presence of the reactive aldehyde group. For instance, it can react with hippuric acid to form heteroarylidene derivatives, a process that can be enhanced using microwave irradiation . The reactivity of furan-2-carboxaldehydes in the Maillard reaction has also been investigated, leading to the formation of colored compounds that are important in food chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-2-phenyl-3-furaldehyde derivatives can be inferred from studies on similar compounds. For example, high-performance liquid chromatography has been used to determine related furan aldehydes in honey, indicating the importance of analytical methods in characterizing these compounds . Furthermore, the selective hydrogenation of 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furans using a heterogeneous ruthenium catalyst demonstrates the potential for selective transformations of furan derivatives10.
Aplicaciones Científicas De Investigación
Agricultural Applications
Research on nitrofuran compounds, which include derivatives related to furfural (such as 5-nitro-2-furaldehyde derivatives), has shown their potential in improving growth and health in poultry. These compounds have been studied for their chemotherapeutic value and growth stimulation properties, indicating potential agricultural applications (Boone & Barnett, 1965).
Green Chemistry and Solvent Selection
The conversion of sugars to furfural and its derivatives, such as 5-Hydroxymethylfurfural (5-HMF), highlights the role of furan compounds in green chemistry. These compounds serve as building blocks for chemicals and fuels derived from lignocellulosic biomass. Studies emphasize the importance of selecting environmentally friendly solvents and optimizing reaction conditions to enhance the sustainability of the production process (Esteban, Vorholt, & Leitner, 2020).
Polymer Science
Furfural derivatives are investigated for their polymerization properties. The study of higher aliphatic aldehydes, including branched hydrocarbon chains, explores their potential in creating polymers with unique properties. This research contributes to developing new materials with practical applications in various industries (Kubisa, Neeld, Starr, & Vogl, 1980).
Environmental Monitoring
In the context of environmental science, furfural and its derivatives are used as chemical indicators to monitor the degradation of cellulosic electrical paper insulation in transformers. The presence of furaldehyde derivatives in transformer oil can signal high rates of paper degradation, offering a method for condition monitoring and life prediction of electrical insulation (Emsley & Stevens, 1994).
Catalytic Transformations
The catalytic transformation of biomass-derived furfurals into valuable compounds like cyclopentanones and their derivatives has been extensively researched. This area focuses on developing efficient, cost-effective, and environmentally friendly catalysts and processes for converting furfural (FF) and 5-Hydroxymethylfurfural (HMF) into commercially significant chemicals, emphasizing the importance of FF and HMF as renewable feedstocks for the chemical industry (Dutta & Bhat, 2021).
Safety And Hazards
5-Methyl-2-phenyl-3-furaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-methyl-2-phenylfuran-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAOVDZILYEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439208 |
Source


|
| Record name | 5-methyl-2-phenyl-3-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-3-furaldehyde | |
CAS RN |
157836-53-8 |
Source


|
| Record name | 5-methyl-2-phenyl-3-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

